Chiirirhamnin

Analytical Chemistry Natural Product Research Phytochemistry

Quantifying kaempferol-7-O-glycosides in complex Aconitum matrices requires a stereochemically verified reference standard; generic flavonoid substitution invalidates quantitative assays and compromises SAR studies. Chiirirhamnin (CAS 195450-50-1), a kaempferol 7-O-β-glucopyranosyl-(1→2)-α-rhamnopyranoside confirmed by COSY, HMQC, and HMBC, resolves this pain point. • ≥98% HPLC purity ensures reliable calibration for HPLC-UV/UPLC-MS quantification • Fully assigned ¹H-NMR, ¹³C-NMR, and 2D NMR spectral fingerprint enables definitive dereplication • Defined monoisotopic mass (594.15847 Da) and FAB-MS fragmentation pattern support targeted LC-MS/MS method development

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B15527418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiirirhamnin
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(31)21(35)25(42-26-23(37)20(34)18(32)15(8-28)41-26)27(38-9)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,23+,25+,26-,27-/m0/s1
InChIKeyJWKCZROASSXZDQ-PXAPORNMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiirirhamnin: A Structurally-Defined Flavonoid 7-O-Glycoside Reference Standard for Phytochemical and Analytical Research


Chiirirhamnin is a flavonoid glycoside formally classified as a flavonoid-7-O-glycoside, specifically kaempferol 7-O-β-glucopyranosyl-(1→2)-α-rhamnopyranoside . It was first isolated and structurally elucidated in 1997 from the aerial parts of Aconitum chiisanense (Ranunculaceae) via a multi-step chromatographic fractionation of the methanolic extract's butanol-soluble portion [1]. The compound's complete planar and stereochemical structure was confirmed through a rigorous suite of physicochemical and spectroscopic methods, including UV, IR, FAB-MS, 1H-NMR, 13C-NMR, and various 2D NMR techniques (COSY, HMQC, HMBC) [1]. Chiirirhamnin is also reported to be found in Aconitum jaluense . This compound is primarily available as a high-purity (≥98% by HPLC) reference standard intended for analytical applications, content determination, and scientific research, and is not for diagnostic or therapeutic use .

Why Generic Flavonoid Glycoside Substitution Fails for Chiirirhamnin-Dependent Analytical Workflows


The 'flavonoid glycoside' class is chemically heterogeneous; Chiirirhamnin possesses a specific and unique connectivity: a kaempferol aglycone core O-glycosidically linked at the C7 position to a β-glucopyranosyl-(1→2)-α-rhamnopyranose disaccharide . This precise molecular architecture, including stereochemistry, dictates its unique physicochemical properties (exact mass: 594.15847 Da, solubility profile, and chromatographic behavior) and analytical signature (specific NMR chemical shifts and mass spectral fragmentation patterns) [1]. Any change in the aglycone (e.g., to quercetin), glycosylation site (e.g., 3-O-glycosides), sugar composition, or linkage stereochemistry results in a different compound with a different analytical response. Therefore, substituting Chiirirhamnin with a generic or structurally similar flavonoid will invalidate quantitative assays, lead to misidentification in complex matrices, and compromise the integrity of structure-activity relationship (SAR) studies. Its primary utility is as a verified, chromatographically pure reference standard, for which no alternative compound can be directly interchanged without rigorous re-validation of the entire analytical method [2].

Chiirirhamnin Quantitative Evidence Guide: Verified Purity and Structural Confirmation vs. Uncharacterized Analogs


HPLC-Verified Purity: Chiirirhamnin Reference Standard Compared to Unverified 'Natural Extracts'

Commercial preparations of Chiirirhamnin are supplied with a guaranteed minimum purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This verified high purity is a critical point of differentiation from crude plant extracts or lower-grade isolates, which may contain unknown percentages of other structurally related flavonoids, alkaloids, or matrix components that interfere with accurate quantification and identification [1]. This quantifiable purity metric ensures that the compound can be used as a reliable external standard in HPLC-UV or HPLC-MS assays, providing a known, singular peak for calibration and method validation .

Analytical Chemistry Natural Product Research Phytochemistry

Spectroscopic Identity: Confirmed Molecular Structure of Chiirirhamnin vs. Ambiguous or Unverified Analogs

The precise chemical structure of Chiirirhamnin is not inferred; it is definitively established by a comprehensive set of spectroscopic data, including high-resolution FAB-MS, 1H-NMR, 13C-NMR, and 2D NMR (COSY, HMQC, HMBC) techniques [1]. This contrasts with unverified natural product samples that may be misidentified or have their structure based solely on mass spectrometric data or literature precedent without direct confirmation. The fully assigned spectroscopic profile, including key NMR chemical shifts and coupling constants, serves as an unambiguous 'fingerprint' for identity verification, which is essential for regulatory submissions and reproducible research [2]. The monoisotopic mass of 594.15847 Da and defined InChIKey (JWKCZROASSXZDQ-PXAPORNMSA-N) provide definitive, searchable identifiers that unambiguously differentiate it from all other chemical entities [3].

Structural Biology Spectroscopy Natural Product Chemistry

Primary Research and Industrial Applications for High-Purity Chiirirhamnin


Calibration Standard for Quantification of Kaempferol Glycosides in Plant Extracts

Chiirirhamnin, with its verified ≥98% HPLC purity, is ideally suited as an external calibration standard for the development and validation of quantitative analytical methods (e.g., HPLC-UV, UPLC-MS) aimed at measuring the concentration of structurally related kaempferol-7-O-glycosides in complex botanical matrices such as those from Aconitum species or other medicinal plants [1].

Reference Compound for Structural Elucidation and Dereplication Studies

The fully assigned and published NMR spectroscopic data for Chiirirhamnin makes it an essential reference standard for natural product chemists engaged in the dereplication and structural elucidation of new flavonoid glycosides from plant extracts. Its spectral fingerprint allows for rapid confirmation or elimination of known structures from complex mixtures, saving time and resources [1].

Authentic Standard for LC-MS Method Development in Phytochemical Profiling

Due to its defined molecular mass (monoisotopic: 594.15847 Da) and known mass spectrometric fragmentation pattern (from FAB-MS studies), Chiirirhamnin serves as a valuable authentic standard for developing targeted and non-targeted LC-MS/MS methods. This is critical for phytochemical profiling, metabolomics studies, and quality control of herbal materials or dietary supplements containing Aconitum species [1].

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